![molecular formula C27H19NO6 B12206920 N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12206920.png)
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the coumarin core, followed by the introduction of the benzofuran and benzodioxole moieties. The final step involves the formation of the carboxamide group.
Coumarin Core Synthesis: The coumarin core can be synthesized via the Knoevenagel condensation reaction, where 7-hydroxycoumarin is treated with ethyl acetoacetate in the presence of a base such as piperidine.
Benzofuran Introduction: The benzofuran moiety can be introduced through a cyclization reaction involving 2-hydroxybenzaldehyde and a suitable alkyne.
Benzodioxole Formation: The benzodioxole ring can be formed by reacting catechol with a suitable dihalide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and coumarin moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the coumarin and benzofuran rings.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
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Anti-inflammatory Activity
- Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. Studies have shown that compounds with similar structural features can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, compounds derived from chromene structures have demonstrated selective COX-II inhibition, which is essential for developing anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs .
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Antioxidant Properties
- The incorporation of chromene and benzofuran structures has been linked to antioxidant activities. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases such as cancer and cardiovascular disorders where oxidative damage plays a significant role .
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Anticancer Potential
- Preliminary studies suggest that N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide may exhibit anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways. Compounds with similar chromene derivatives have been reported to affect cell cycle regulation and promote programmed cell death .
Case Studies
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Study on COX Inhibition
A study published in ACS Omega evaluated a series of chromene derivatives for their COX-II inhibitory activity. Among these, certain compounds showed IC50 values significantly lower than traditional drugs like Celecoxib, indicating promising anti-inflammatory potential . -
Antioxidant Evaluation
In another study, researchers assessed the antioxidant capacity of various benzofuran derivatives using DPPH radical scavenging assays. The results indicated that compounds with structural similarities to this compound exhibited substantial scavenging activity .
Data Tables
Mechanism of Action
The mechanism of action of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial DNA gyrase, preventing bacterial replication.
Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-chlorophenyl)prop-2-en-1-one
Uniqueness
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is unique due to its combination of coumarin, benzofuran, and benzodioxole moieties, which confer a wide range of biological activities
Biological Activity
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a unique structural framework that combines elements of chromene , benzofuran , and benzodioxole functionalities. The presence of the 6-ethyl substituent on the chromene ring enhances its lipophilicity, potentially influencing its biological interactions and pharmacokinetic properties. The following table summarizes the key structural features:
Component | Description | Biological Relevance |
---|---|---|
Chromene | Bicyclic structure known for various medicinal properties | Exhibits anti-inflammatory and anticancer activities |
Benzofuran | Aromatic structure with diverse substituents | Associated with neuroprotective and anticancer effects |
Benzodioxole | Contains two oxygen atoms in a dioxole ring | Enhances solubility and bioavailability |
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells through several mechanisms:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for eliminating malignant cells.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at specific phases, thereby preventing cancer cell division.
- Inhibition of Key Enzymes : The compound may inhibit enzymes such as cyclin-dependent kinases (CDKs) that are critical for cell cycle progression.
For instance, a study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown potential as an anti-inflammatory agent. The compound appears to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. This inhibition can lead to decreased production of pro-inflammatory mediators .
Structure-Activity Relationship (SAR)
The biological activity of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-y]-1,3-benzodioxole-5-carboxamide can be influenced by modifications to its structure. Research has indicated that variations in substituents on the benzofuran or chromene rings can significantly alter potency and selectivity against specific cancer types. For example:
Modification | Effect on Activity |
---|---|
Addition of methoxy groups | Increased lipophilicity and bioavailability |
Alteration of ethyl group | Changes in binding affinity to target enzymes |
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Xenograft Models : In animal models with xenografted tumors, treatment with the compound resulted in significant tumor size reduction compared to control groups .
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that the compound affects multiple signaling pathways involved in tumor growth and survival .
Properties
Molecular Formula |
C27H19NO6 |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C27H19NO6/c1-2-15-7-9-21-18(11-15)19(13-24(29)33-21)26-25(17-5-3-4-6-20(17)34-26)28-27(30)16-8-10-22-23(12-16)32-14-31-22/h3-13H,2,14H2,1H3,(H,28,30) |
InChI Key |
SOTCZDHAGUUQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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